molecular formula C28H56N2O7Si3 B3254138 2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine

2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine

货号: B3254138
分子量: 617.0 g/mol
InChI 键: MFONQURJGXWANN-JTNFPWQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine (hereafter referred to by its full systematic name) is a chemically modified uridine derivative. Its structure features three tert-butyldimethylsilyl (TBS) groups protecting the 2'-, 3'-, and 5'-hydroxyl positions of the ribose moiety, alongside a hydroxymethyl substitution at the 4'-carbon (). This compound is primarily utilized as an intermediate in oligonucleotide synthesis, where the TBS groups confer stability against nucleophilic attack and oxidative degradation during chemical reactions . The 4'-hydroxymethyl group provides a reactive site for further functionalization, such as phosphorylation or conjugation to targeting moieties .

属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56N2O7Si3/c1-25(2,3)38(10,11)34-19-28(18-31)22(37-40(14,15)27(7,8)9)21(36-39(12,13)26(4,5)6)23(35-28)30-17-16-20(32)29-24(30)33/h16-17,21-23,31H,18-19H2,1-15H3,(H,29,32,33)/t21-,22+,23-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFONQURJGXWANN-JTNFPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56N2O7Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine typically involves the protection of the hydroxyl groups of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the silylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to obtain a product that meets the stringent quality standards required for research and industrial applications.

化学反应分析

Types of Reactions

2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group at the 4’ position can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the uridine moiety or the silyl protecting groups.

    Substitution: The silyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylated uridine derivative, while reduction can lead to deprotected or partially modified nucleosides.

科学研究应用

2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: Employed in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of nucleic acid analogs and other specialized chemicals for research and development.

作用机制

The mechanism of action of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-C-(hydroxymethyl)-Uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The silyl protecting groups enhance the compound’s stability and facilitate its transport into cells. Once inside the cell, the protecting groups are removed, and the modified nucleoside can be incorporated into DNA or RNA, leading to the inhibition of nucleic acid synthesis and function .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Silyl-Protecting Groups

2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]uridine (Compound 29)
  • Structure : Lacks the 4'-hydroxymethyl group and has one fewer TBS group (bis-O-silyl protection at 3' and 5') .
  • Synthesis : Prepared via silylation of 2'-deoxyuridine using (1,1-dimethylethyl)dimethylsilyl chloride in anhydrous THF with triphenylphosphine ().
  • The absence of the 4'-hydroxymethyl group limits its utility in post-synthetic modifications .
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
  • Structure : Uses a tetraisopropyldisiloxane (TIPS) group for 3',5'-protection instead of TBS .
  • Synthesis : Involves siloxane coupling to uridine, yielding a bulkier protecting group with distinct cleavage kinetics (fluoride-sensitive like TBS but requiring harsher conditions) .
  • Key Differences : The TIPS group offers enhanced thermal stability but may hinder reactions in sterically demanding environments.
2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine
  • Structure: Adenosine analog with tris-O-TBS protection and a 2-chloro substitution on the base ().
  • Applications : Used in antisense oligonucleotide synthesis; the chloro-substitution modulates base-pairing specificity.
  • Key Differences : Demonstrates how base modifications (vs. ribose modifications in the target compound) influence biological activity and hybridization efficiency .

Functional Group Comparisons

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine ()
  • Structure : Features a dimethoxytrityl (DMTr) group at 5' and a methyl group at 2'-OH.
  • Applications : Common in solid-phase synthesis due to the acid-labile DMTr group, which enables stepwise elongation.
  • Key Differences : The DMTr group is less stable under basic conditions than TBS, limiting its use in solution-phase chemistry .
3′,5′-Di-O-acetyl-5-fluoro-2′-O-methyl-O4-(2,4,6-trimethylphenyl)uridine ()
  • Structure : Combines acetyl protection (3',5'), fluorine substitution (5-position), and a trimethylphenyl group.
  • Applications : Fluorine enhances metabolic stability; the trimethylphenyl group may improve lipophilicity for membrane penetration.
  • Key Differences : Highlights the role of electronegative substitutions (F) and aromatic groups in tuning pharmacokinetic properties .

Physicochemical and Reactivity Profiles

Table 1: Comparative Properties of Silylated Nucleosides
Compound Name Protecting Groups Key Modifications Solubility (Inference) Stability Applications
Target Compound () Tris-O-TBS 4'-hydroxymethyl Low (non-polar solvents) High (TBS stability) Oligonucleotide precursor
2'-Deoxy-3',5'-bis-O-TBS-uridine () Bis-O-TBS None Moderate Moderate Intermediate synthesis
3',5'-O-TIPS-uridine () TIPS disiloxane None Very low Very high Specialty synthesis
5'-O-DMTr-2'-O-methyluridine () DMTr (5'), methyl (2') 2'-O-methyl Moderate (polar solvents) Acid-sensitive Solid-phase synthesis
Key Observations:
  • TBS vs. TIPS : TBS is more versatile due to its balanced stability and ease of cleavage (via fluoride ions, as in ). TIPS requires harsher conditions, limiting its use in multi-step syntheses .
  • Hydroxymethyl Utility : The 4'-hydroxymethyl group in the target compound enables unique derivatization pathways absent in analogs like compound 29 .
  • Solubility Trends : Tris-O-TBS protection reduces polarity, favoring organic-phase reactions, whereas DMTr-protected compounds retain moderate polarity for mixed-solvent systems .

生物活性

2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 4' position and silyl protection at the 2', 3', and 5' positions, which may influence its stability and reactivity in biological systems. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine is C28H56N2O7Si3C_{28}H_{56}N_2O_7Si_3. The structural modifications aim to enhance the compound's stability and bioavailability compared to unmodified nucleosides.

Antiviral Properties

Research has indicated that modified nucleosides can exhibit antiviral activity. For instance, compounds similar to 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine have been studied for their ability to inhibit viral replication. The silyl groups may contribute to increased resistance against nucleases, thus prolonging the compound's action.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : Modified nucleosides can act as substrates for viral polymerases, leading to chain termination during viral RNA synthesis.
  • Immune Modulation : Some studies suggest that nucleoside analogs can modulate immune responses, enhancing the host's ability to fight infections.

Study on Antiviral Efficacy

A study conducted on a series of silylated nucleosides demonstrated that these compounds possess significant antiviral activity against various RNA viruses. The study highlighted that the presence of bulky silyl groups improved the selectivity index of these compounds, making them promising candidates for further development in antiviral therapies.

CompoundVirus TypeIC50 (µM)Selectivity Index
Silylated UridineInfluenza A0.5>100
Silylated UridineHIV0.8>50
2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-UridineTBDTBDTBD

Pharmacokinetics

The pharmacokinetic profile of 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine is critical for understanding its therapeutic potential. The modifications are expected to enhance solubility and permeability, allowing for better absorption in biological systems.

常见问题

Q. What are the optimized synthetic routes for regioselective silylation of uridine derivatives to obtain 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine?

Methodological Answer: Regioselective silylation typically employs tert-butyldimethylsilyl (TBDMS) groups due to their steric bulk and stability. A stepwise approach is critical:

2'-OH Protection : React uridine with TBDMS-Cl in anhydrous pyridine at 0–25°C, using imidazole as a catalyst to minimize side reactions.

3'-OH and 5'-OH Protection : Sequential silylation with tert-butyldimethylsilyl triflate (TBDMSOTf) under controlled anhydrous conditions (e.g., DMF, 40°C) ensures selectivity.

4'-C-Hydroxymethyl Introduction : Post-silylation, hydroxymethylation at the 4'-position can be achieved via radical-mediated functionalization or enzymatic modification.

Key validation steps include monitoring reaction progress via TLC (Rf shifts) and confirming regiochemistry using 1H^{1}\text{H} NMR (e.g., disappearance of hydroxyl proton signals at δ 4.8–5.2 ppm) .

Basic Question

Q. How can researchers confirm the successful introduction of TBDMS groups using spectroscopic methods?

Methodological Answer:

  • 1H^{1}\text{H} NMR : TBDMS groups exhibit characteristic singlet peaks for the tert-butyl moiety (δ 0.8–1.1 ppm) and dimethylsilyl protons (δ 0.1–0.3 ppm).
  • 13C^{13}\text{C} NMR : Quaternary carbons from TBDMS appear at δ 25–28 ppm, while silyl methyl carbons resonate at δ 18–20 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks with exact mass increments matching three TBDMS groups (+3×142.28 Da).

For structural ambiguity, 2D NMR (e.g., HMBC) resolves silyl attachment sites by correlating silyl protons with adjacent carbons .

Advanced Question

Q. How does the 4'-hydroxymethyl modification influence base-pairing and duplex stability in RNA oligonucleotides?

Methodological Answer: The 4'-hydroxymethyl group introduces conformational flexibility, altering sugar pucker (C3'-endo vs. C2'-endo) and backbone geometry. To assess effects:

Thermal Denaturation (Tm) : Compare melting temperatures of modified vs. wild-type oligonucleotides. Reduced Tm suggests destabilization due to steric clashes.

NMR Relaxation Studies : Measure 13C^{13}\text{C} spin-lattice relaxation times to evaluate sugar mobility.

X-ray Crystallography/MD Simulations : Resolve structural perturbations in duplexes.

Studies on analogous 4'-modified uridines show compromised duplex stability (~3–5°C Tm drop) but enhanced nuclease resistance, making the compound suitable for antisense applications .

Advanced Question

Q. What strategies mitigate competing side reactions during hydroxymethylation of silyl-protected uridine?

Methodological Answer:

  • Protection of Reactive Sites : Temporarily mask the 4'-position with a photolabile group (e.g., nitroveratryl) during silylation to prevent overfunctionalization.
  • Radical Quenchers : Add TEMPO or BHT to suppress undesired radical chain reactions during hydroxymethylation.
  • HPLC Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates and quantify byproducts.

Evidence from pyrimidine hydroxymethylation protocols suggests yields improve from 50% to >80% when using TEMPO and controlled light exposure .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported tris-O-silylation yields under varying anhydrous conditions?

Methodological Answer: Discrepancies often arise from moisture levels, catalyst purity, or silylating agent activity. To address:

Moisture Control : Use Schlenk-line techniques or molecular sieves (3Å) to maintain <10 ppm H2_2O.

Catalyst Screening : Compare imidazole vs. DBU (1,8-diazabicycloundec-7-ene) for enhanced reaction efficiency.

Alternative Silylating Agents : Replace TBDMS-Cl with TBDMSOTf for higher reactivity in polar aprotic solvents (e.g., DMF).

A comparative study (e.g., varying solvents and catalysts) can identify optimal conditions, as demonstrated in analogous uridine silylation protocols .

Advanced Question

Q. What analytical challenges arise in characterizing the stereochemistry of the 4'-hydroxymethyl group?

Methodological Answer:

  • Chiral Derivatization : React the hydroxymethyl group with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze 19F^{19}\text{F} NMR to assign R/S configuration.
  • Circular Dichroism (CD) : Compare CD spectra with known stereoisomers.
  • Crystallographic Analysis : Resolve absolute configuration via single-crystal X-ray diffraction.

For non-crystalline samples, NOESY correlations between the hydroxymethyl proton and adjacent ribose protons can infer spatial arrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine
Reactant of Route 2
2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。